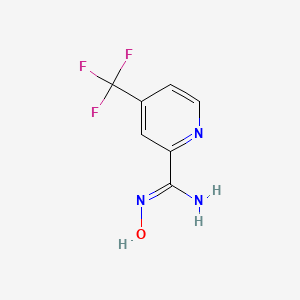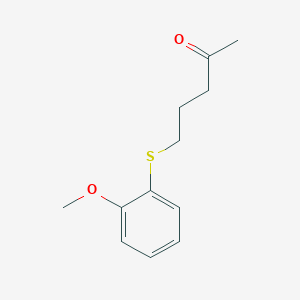
1-(Chloromethyl)-2-ethyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an ethyl group, and a fluorine atom
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. The use of phase transfer catalysts can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
1-(Chloromethyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, resulting in the formation of 2-ethyl-3-fluorobenzene.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(Chloromethyl)-2-ethyl-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(Chloromethyl)-3-ethylbenzene:
1-(Chloromethyl)-4-fluorobenzene: The position of the fluorine atom is different, which can impact its reactivity and interactions with other molecules
The presence of both the ethyl and fluorine groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
FLKRJMQQNNWSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)


![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

